molecular formula C8H16FNO B13972659 4-(Ethoxymethyl)-4-fluoropiperidine CAS No. 949100-12-3

4-(Ethoxymethyl)-4-fluoropiperidine

Cat. No.: B13972659
CAS No.: 949100-12-3
M. Wt: 161.22 g/mol
InChI Key: VMUKSPCISZJJEG-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-4-fluoropiperidine: is an organic compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethoxymethyl group and a fluorine atom attached to the piperidine ring. The molecular structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethyl)-4-fluoropiperidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Ethoxymethylation: The ethoxymethyl group is introduced through the reaction of the piperidine derivative with ethyl chloromethyl ether under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxymethyl)-4-fluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group or the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Reduced forms of the piperidine ring.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 4-(Ethoxymethyl)-4-fluoropiperidine is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals. Its structural features may impart specific biological activities, making it a useful tool in drug discovery and development.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the ethoxymethyl group can modulate pharmacokinetic properties.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various industrial applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-4-fluoropiperidine depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance binding affinity and selectivity, while the ethoxymethyl group can influence the compound’s overall pharmacokinetic profile.

Molecular Targets and Pathways:

    Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, influencing signal transduction and cellular responses.

    Ion Channels: The compound may affect ion channel activity, altering cellular excitability and function.

Comparison with Similar Compounds

    4-(Methoxymethyl)-4-fluoropiperidine: Similar structure with a methoxymethyl group instead of an ethoxymethyl group.

    4-(Ethoxymethyl)-4-chloropiperidine: Similar structure with a chlorine atom instead of a fluorine atom.

    4-(Ethoxymethyl)-4-bromopiperidine: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness: 4-(Ethoxymethyl)-4-fluoropiperidine is unique due to the presence of both the ethoxymethyl group and the fluorine atom. The fluorine atom can significantly influence the compound’s chemical reactivity, metabolic stability, and biological activity. The ethoxymethyl group provides additional versatility in chemical modifications and functionalization, making this compound a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

949100-12-3

Molecular Formula

C8H16FNO

Molecular Weight

161.22 g/mol

IUPAC Name

4-(ethoxymethyl)-4-fluoropiperidine

InChI

InChI=1S/C8H16FNO/c1-2-11-7-8(9)3-5-10-6-4-8/h10H,2-7H2,1H3

InChI Key

VMUKSPCISZJJEG-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCNCC1)F

Origin of Product

United States

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